molecular formula C12H17NO2 B1374949 2-(3-(Dimethylamino)phenyl)-2-methylpropanoic acid CAS No. 1176042-65-1

2-(3-(Dimethylamino)phenyl)-2-methylpropanoic acid

Cat. No.: B1374949
CAS No.: 1176042-65-1
M. Wt: 207.27 g/mol
InChI Key: SSKKONUBZYISDY-UHFFFAOYSA-N
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Description

2-(3-(Dimethylamino)phenyl)-2-methylpropanoic acid is an organic compound characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a methylpropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Dimethylamino)phenyl)-2-methylpropanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromoaniline and 2-methylpropanoic acid.

    Formation of Dimethylamino Group: The dimethylamino group is introduced via a nucleophilic substitution reaction. 3-bromoaniline is reacted with dimethylamine in the presence of a suitable base like sodium hydride or potassium carbonate.

    Coupling Reaction: The resulting 3-(dimethylamino)aniline is then coupled with 2-methylpropanoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Halogenating agents such as bromine or chlorine can be used under controlled conditions to introduce halogen atoms onto the phenyl ring.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

2-(3-(Dimethylamino)phenyl)-2-methylpropanoic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: The compound is used in the development of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    2-(3-(Dimethylamino)phenyl)acetic acid: Similar structure but lacks the methyl group on the propanoic acid moiety.

    2-(3-(Dimethylamino)phenyl)propanoic acid: Similar but without the additional methyl group on the propanoic acid chain.

    3-(Dimethylamino)benzoic acid: Similar aromatic structure but with a different position of the carboxylic acid group.

Uniqueness

2-(3-(Dimethylamino)phenyl)-2-methylpropanoic acid is unique due to the presence of both the dimethylamino group and the methyl-substituted propanoic acid moiety. This combination of functional groups provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[3-(dimethylamino)phenyl]-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-12(2,11(14)15)9-6-5-7-10(8-9)13(3)4/h5-8H,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSKKONUBZYISDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=CC=C1)N(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90724480
Record name 2-[3-(Dimethylamino)phenyl]-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90724480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1176042-65-1
Record name 2-[3-(Dimethylamino)phenyl]-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90724480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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